LatMet催化剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

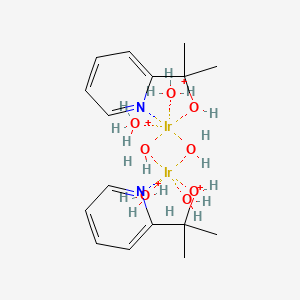

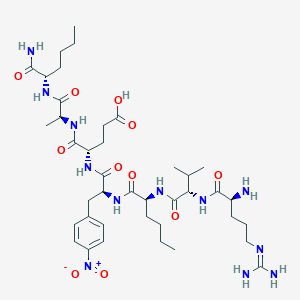

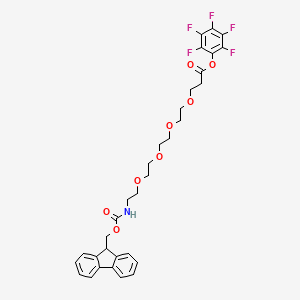

LatMet Catalyst, also known as 1,3-Bis (2,4,6-trimethylphenylimidazolidin-2-ylidene)chloro (tricyclohexylphosphine)- (2-oxobenzylidene)ruthenium (II), is a latent catalyst for Ring-Opening Metathesis Polymerization (ROMP). It requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might require thermal activation (60 - 80 °C). It shows good solubility in dicyclopentadiene .

Physical and Chemical Properties Analysis

LatMet Catalyst has a chemical formula of C46H65ClN2OPRu and a molecular weight of 829.52 g/mol . It is a green powder and has high stability, allowing for handling in air . The physical and chemical properties of similar catalysts are often analyzed using techniques such as electron microscopy, X-ray absorption, Fourier transform infrared spectroscopy of CO (FTIR-CO), and chemisorption .

科学研究应用

Ru(III)亚甲基配合物的形成与表征

LatMet催化剂在有机金属化学领域发挥了重要作用,特别是在钌基复分解催化剂的研究中。例如,研究表明在LatMet型开环聚合催化剂的活化过程中会意外形成Ru(III)亚甲基配合物。这种独特的配合物通过光谱、电化学方法和X射线晶体学进行了合成和广泛表征,使其成为第一个分离和结构确定的Ru(III)烷基亚烷基配合物 (Gawin等,2018)。

酮和醛的氢硼化/还原

LatMet催化剂在有机合成中显示出巨大的潜力,特别是在使用均配稀土催化剂La[N(SiMe3)2]3 (LaNTMS)对酮和醛进行快速、清洁的氢硼化中。该过程以其催化剂用量低、完成快、耐空气性中等和官能团相容性优异而著称,使其成为合成化学中宝贵的工具 (Weidner等,2017)。

多氯联苯的催化分解

当负载在活性炭上并与过渡金属结合时,LatMet催化剂已有效用于多氯联苯(PCB)的催化分解。该过程涉及对过渡金属与活性炭载体之间协同关系的详细理解,提供了对催化剂性质和PCB分解机理的见解,突出了过渡金属在该过程中的作用 (Sun等,2016)。

生物质转化中的催化应用

LatMet催化剂的生物质转化潜力已得到探索。它们已被用于CO2加氢成CH4、将乙酰丙酸转化为增值化学品以及将纤维素和竹粉分解为乙酰丙酸等过程中。这些研究突出了LatMet催化剂在促进高效生物质转化中的多功能性,以及它们在可再生能源和绿色化学应用中的潜力 (Ho等,2020), (Zhou等,2018), (Wang等,2018)。

安全和危害

While specific safety and hazards information for LatMet Catalyst is not provided in the search results, catalysts in general can have hazardous properties linked to adverse health effects . Some catalysts must not be put in contact with oxygen or water to avoid ignition or loss of performances . Therefore, proper handling and storage procedures are crucial.

未来方向

The future of catalyst research is likely to involve the discovery of high-performance catalysts evolving from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore the dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The development of cleaner chemical processes will also be an active research direction .

作用机制

Target of Action

The primary target of the LatMet Catalyst is the polymer chains in a system . The catalyst is designed to interact with these chains, specifically by unfolding and stretching them . This interaction is crucial for the activation of the catalyst and the subsequent reactions it catalyzes .

Mode of Action

The LatMet Catalyst operates through a process known as mechanocatalysis . This involves the mechanochemical activation of the catalyst, which is achieved through the application of external forces . These forces lead to the unfolding and stretching of the polymer chains, followed by chain scission . The resulting active species of the catalyst then participate in the subsequent reactions .

Biochemical Pathways

The biochemical pathways affected by the LatMet Catalyst involve the transformation of polymer chains . The catalyst’s interaction with these chains leads to their unfolding and stretching, which is a key step in the activation of the catalyst . The subsequent chain scission then allows for the catalysis of further reactions .

Pharmacokinetics

It is optimized for continuous flow, with high turnover . It also shows good solubility in dicyclopentadiene .

Result of Action

The action of the LatMet Catalyst results in the activation of latent catalysts . This activation allows for the catalysis of further reactions, leading to the transformation of the polymer chains . The catalyst’s action thus plays a crucial role in the overall reaction process .

Action Environment

The action of the LatMet Catalyst is influenced by various environmental factors. For instance, the catalyst requires chemical activation, typically with in situ generated HCl . Depending on the purity/reactivity of the monomer, it might also require thermal activation (60 - 80 °C) . The catalyst shows high stability, allowing for handling in air .

属性

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRXZUAARNCERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2OPRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)

![(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid](/img/structure/B6303717.png)

![acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303725.png)

![acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B6303727.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6303728.png)

![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)